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molecular formula C8H10O3 B149863 Vanillyl alcohol CAS No. 498-00-0

Vanillyl alcohol

Cat. No. B149863
M. Wt: 154.16 g/mol
InChI Key: ZENOXNGFMSCLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700331B2

Procedure details

8-Methylnonanoic acid (1.54 g, 8.95 mmol), vanillyl alcohol (1.34 g, 8.70 mmol), and Novozym 435 (8.90 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 55° C. for 45 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The flask was returned to room temperature, heptane (10 ml) was added to the reaction mixture, and the mixture was stirred for 30 minutes. Novozym 435 and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure, and the obtained colorless oil (2.67 g) was analyzed by HPLC to find that dihydrocapsiate was contained in 97.2 area %. The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml), and the aqueous layer was further extracted with heptane (15 ml). The combined heptane layer was washed with water (15 ml) and saturated brine (15 ml) and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (2.67 g) of dihydrocapsiate and 8-methylnonanoic acid as a colorless oil. As a result of the analysis, the yield of dihydrocapsiate was 95.9%, and the purity was 99.4 area % by HPLC. The mixture contained 3.86 wt % of 8-methylnonanoic acid relative to dihydrocapsiate.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
435
Quantity
8.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH2:13](O)[C:14]1[CH:22]=[CH:21][C:19]([OH:20])=[C:16]([O:17][CH3:18])[CH:15]=1.O>CCCCCCC>[CH3:1][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][CH2:13][C:14]1[CH:22]=[CH:21][C:19]([OH:20])=[C:16]([O:17][CH3:18])[CH:15]=1)=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
CC(CCCCCCC(=O)O)C
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)O
Step Three
Name
435
Quantity
8.9 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil bath at 55° C. for 45 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture in the flask free of a plug was heated
STIRRING
Type
STIRRING
Details
After 2 to 3 hours of stirring
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Novozym 435 and a small amount of precipitated vanillyl alcohol were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with heptane (15 ml)
WASH
Type
WASH
Details
The combined heptane layer was washed with water (15 ml) and saturated brine (15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Magnesium sulfate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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